molecular formula C16H13NO5S B13930907 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid CAS No. 74053-20-6

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid

Cat. No.: B13930907
CAS No.: 74053-20-6
M. Wt: 331.3 g/mol
InChI Key: YLSOFTZYQVRTCY-UHFFFAOYSA-N
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Description

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetamido group, a carboxyphenylthio group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acyl chloride to introduce the acetamido group. This is followed by a substitution reaction with 2-carboxyphenylthiol to form the final product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido and carboxyphenylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have shown binding affinity with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The compound’s structure allows it to selectively inhibit COX-2, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

74053-20-6

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

5-acetamido-2-(2-carboxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C16H13NO5S/c1-9(18)17-10-6-7-14(12(8-10)16(21)22)23-13-5-3-2-4-11(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

YLSOFTZYQVRTCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)O)C(=O)O

solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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